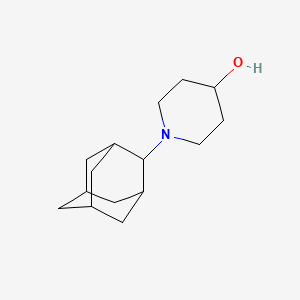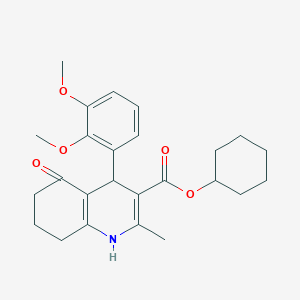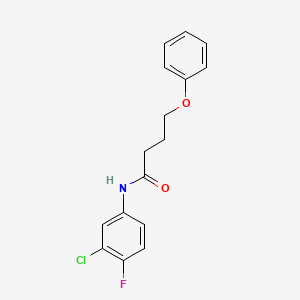
1-(2-adamantyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyl)-4-piperidinol, also known as adaprolol, is a chemical compound that belongs to the class of beta-blockers. Adaprolol has been widely used in scientific research for its potential therapeutic effects on cardiovascular diseases.
Wirkmechanismus
Adaprolol exerts its pharmacological effects by selectively blocking beta-1 adrenergic receptors in the heart, which leads to a decrease in heart rate and contractility. This results in a reduction in cardiac output and blood pressure, which can be beneficial in the treatment of hypertension and congestive heart failure.
Biochemical and Physiological Effects:
Adaprolol has been shown to have several biochemical and physiological effects, including a reduction in heart rate and contractility, a decrease in blood pressure, and an improvement in cardiac function. In addition, 1-(2-adamantyl)-4-piperidinol has been shown to have anti-arrhythmic effects and can decrease the risk of sudden cardiac death.
Vorteile Und Einschränkungen Für Laborexperimente
Adaprolol has several advantages for lab experiments, including its selectivity for beta-1 adrenergic receptors, which allows for specific targeting of the heart. However, 1-(2-adamantyl)-4-piperidinol has some limitations, including its potential for off-target effects and its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-adamantyl)-4-piperidinol, including the investigation of its potential therapeutic effects on other cardiovascular diseases, such as atrial fibrillation and myocardial infarction. In addition, further studies are needed to better understand the mechanisms underlying 1-(2-adamantyl)-4-piperidinol's anti-arrhythmic effects and to develop more effective formulations of the drug for clinical use.
Conclusion:
In conclusion, 1-(2-adamantyl)-4-piperidinol is a promising compound for the treatment of cardiovascular diseases, and its pharmacological effects have been extensively studied in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-adamantyl)-4-piperidinol have been discussed in this paper. Further research is needed to fully understand the potential therapeutic effects of 1-(2-adamantyl)-4-piperidinol and to develop more effective treatments for cardiovascular diseases.
Synthesemethoden
The synthesis of 1-(2-adamantyl)-4-piperidinol can be achieved through a multi-step process, which involves the reaction of adamantyl chloride with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Adaprolol has been extensively studied for its potential therapeutic effects on cardiovascular diseases, such as hypertension, angina pectoris, and congestive heart failure. In addition, 1-(2-adamantyl)-4-piperidinol has been shown to have anti-arrhythmic effects and can improve cardiac function in patients with heart failure.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-14-1-3-16(4-2-14)15-12-6-10-5-11(8-12)9-13(15)7-10/h10-15,17H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSCIZDYSRJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)
![2-[methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol](/img/structure/B5161243.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)

![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)
![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)